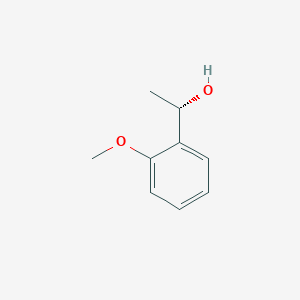

(S)-1-(2-Methoxyphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHGVIOVURMJEA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108100-06-7 | |

| Record name | (1S)-1-(2-methoxyphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(2-Methoxyphenyl)ethanol: Properties, Synthesis, and Applications

Abstract

(S)-1-(2-Methoxyphenyl)ethanol is a valuable chiral secondary alcohol that serves as a critical intermediate and building block in the synthesis of fine chemicals and pharmacologically active molecules. Its specific stereochemistry and the electronic influence of the ortho-methoxy group make it a subject of significant interest for drug development professionals and organic chemists. This guide provides a comprehensive overview of its core chemical and physical properties, details validated methods for its stereoselective synthesis, outlines its key applications in asymmetric synthesis, and presents a detailed experimental protocol for its preparation and analysis.

Introduction: The Significance of Chiral Aryl Alcohols

Enantiomerically pure compounds are fundamental to the modern pharmaceutical industry. The physiological activity of a drug is often intrinsically linked to a single enantiomer, making the synthesis of enantiopure active pharmaceutical ingredients (APIs) a critical objective for developing safer, more effective medications.[1] Chiral secondary alcohols, in particular, are crucial intermediates in the synthesis of a vast array of products, from pharmaceuticals and agrochemicals to liquid crystals.[1][2]

This compound belongs to this vital class of molecules. It is a chiral secondary alcohol whose utility is defined by the stereocenter at the carbinol carbon and the presence of a methoxy group at the ortho position of the phenyl ring. This structural arrangement influences its reactivity and makes it a sought-after building block for more complex molecular architectures.[1] The primary route to this and similar chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, a method favored for its high potential for enantiomeric excess (e.e.).[3]

Physicochemical and Spectroscopic Properties

The precise characterization of a chemical entity is foundational to its application in research and development. The properties of this compound are well-documented across various chemical databases and supplier specifications.

Core Chemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 108100-06-7 | [1][4][5] |

| Molecular Formula | C₉H₁₂O₂ | [1][4][5] |

| Molecular Weight | 152.19 g/mol | [1][4][5] |

| Appearance | Colorless oil / clear liquid | [1][6] |

| Boiling Point | 133-135 °C (at 10 mmHg)[6]; 124-126 °C (at 17 mmHg)[1] | [1][6] |

| Density | 1.076 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.54 | [6] |

| Purity | Typically ≥98% | [1][5] |

Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and quality control of this compound. Key identifiers include:

-

¹H NMR: Spectra are available for the racemic compound 1-(2-Methoxyphenyl)ethanol, which provides the foundational chemical shifts for proton environments.[7]

-

¹³C NMR: The carbon spectrum provides detailed information on the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming the molecular weight and structure.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the O-H stretch of the alcohol and C-O stretches of the ether and alcohol.

These spectral data are available through various public and commercial databases such as SpectraBase.[4]

Synthesis and Manufacturing: The Pursuit of Enantiopurity

The industrial and laboratory-scale synthesis of this compound is dominated by methods that can reliably control the stereochemistry at the secondary alcohol. The most prevalent and efficient strategy is the asymmetric reduction of the prochiral precursor, 2'-methoxyacetophenone.[8][9]

Asymmetric Reduction of 2'-Methoxyacetophenone

This approach is highly attractive due to the exceptional chemo-, regio-, and stereoselectivity offered by modern catalytic systems.[3] The choice of catalyst is the determining factor for the yield and enantiomeric excess of the final product.

Causality in Method Selection:

-

Biocatalysis: The use of alcohol dehydrogenases (ADHs) from microorganisms like Saccharomyces species or engineered enzymes offers an environmentally friendly pathway.[2][10] These whole-cell or isolated enzyme systems operate under mild conditions (ambient temperature and pressure, neutral pH) and can achieve very high enantioselectivity. The regeneration of necessary cofactors is handled internally in whole-cell systems, making them cost-effective.[2]

-

Chemo-catalysis: Transition-metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands are also widely used. These systems are highly efficient and can be tuned by modifying the ligand structure to optimize for specific substrates. They often require more stringent reaction conditions (e.g., inert atmosphere, anhydrous solvents) compared to biocatalytic methods.

The logical flow from the readily available starting material to the high-value chiral product is a cornerstone of modern asymmetric synthesis.

Caption: Workflow for the asymmetric synthesis of this compound.

Applications in Drug Development and Fine Chemicals

The value of this compound lies in its role as a chiral building block. The stereocenter it contains is often incorporated into the final structure of a larger, more complex molecule, imparting the necessary chirality for biological activity.

Key Application Areas:

-

Pharmaceutical Intermediates: Enantiopure secondary alcohols are pivotal precursors for a wide range of APIs.[2][3] While specific drug syntheses using this exact molecule may be proprietary, its structural motif is common in compounds designed to interact with biological receptors, which are themselves chiral.

-

Chiral Ligands: The alcohol functionality can be further modified, allowing the molecule to serve as a backbone for the synthesis of novel chiral ligands used in asymmetric catalysis.

-

Advanced Organic Synthesis: It serves as a versatile starting material for introducing a specific stereocenter into a target molecule, which is a common challenge in the synthesis of natural products and their analogues.

Caption: Logical relationship of this compound in complex synthesis.

Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol describes a representative lab-scale synthesis via whole-cell biocatalysis, a method valued for its operational simplicity and green chemistry principles. This protocol is a generalized procedure based on established methodologies for ketone reduction using yeast.[2]

Objective: To synthesize this compound from 2'-methoxyacetophenone with high enantiomeric excess.

Materials:

-

2'-Methoxyacetophenone (Substrate)

-

Saccharomyces cerevisiae (Baker's Yeast)

-

D-Glucose (Energy Source)

-

Deionized Water

-

Ethyl Acetate (Extraction Solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying Agent)

-

Erlenmeyer Flasks

-

Magnetic Stirrer and Stir Bar

-

Separatory Funnel

-

Rotary Evaporator

-

Equipment for TLC, GC, or Chiral HPLC analysis

Step-by-Step Methodology:

-

Culture Preparation: In a 500 mL Erlenmeyer flask, dissolve 20 g of D-glucose in 200 mL of warm deionized water. Add 10 g of active dry baker's yeast. Cover the flask and allow the culture to activate for 30 minutes at ~30°C with gentle stirring.

-

Substrate Addition: Dissolve 1.0 g of 2'-methoxyacetophenone in a minimal amount of ethanol (~2-3 mL) to ensure dispersion and add it dropwise to the yeast culture.

-

Biotransformation: Seal the flask with a cotton plug or perforated cap to allow CO₂ to escape. Place the flask on a magnetic stirrer and maintain a constant temperature of ~30°C. Let the reaction proceed for 48-72 hours. Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.

-

Workup & Extraction: After the reaction is complete (as determined by the consumption of starting material), add diatomaceous earth (~15 g) to the flask and filter the mixture through a Büchner funnel to remove the yeast cells.

-

Transfer the filtrate to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.

-

Purification and Analysis: The resulting crude oil can be purified by flash column chromatography on silica gel if necessary. The final product, this compound, should be a colorless oil.

-

Validation: Confirm the identity of the product using NMR and MS. Determine the enantiomeric excess (e.e.) of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Safety and Handling

This compound should be handled according to standard laboratory safety procedures.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Storage: Keep in a dark, cool, and dry place in a tightly sealed container.[6]

Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.

Conclusion

This compound stands as a testament to the importance of stereochemistry in modern chemistry. Its well-defined properties, coupled with robust and efficient synthetic routes—particularly through asymmetric catalysis—solidify its position as a valuable intermediate for researchers in drug discovery and fine chemical synthesis. The continued development of greener and more efficient catalytic systems will further enhance its accessibility and application in creating the next generation of complex, high-value molecules.

References

-

PubChem. (1S)-1-(2-methoxyphenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]

-

Al-Zoubi, M. et al. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH. [Link]

-

PubChem. (+-)-1-(3-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2019). Efficient Biocatalytic Synthesis of (S)-1-(4-methoxyphenyl) Ethanol by Saccharomyces uvarum as a Whole-cell Biocatalyst. [Link]

-

Chemical Synthesis Database. 2-(4-methoxyphenyl)ethanol. [Link]

-

SpectraBase. (S)-1-(4-Methoxyphenyl)ethanol - Optional[13C NMR] - Chemical Shifts. [Link]

-

Human Metabolome Database. Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569). [Link]

-

PMC - NIH. Application of Biobased Solvents in Asymmetric Catalysis. [Link]

-

MDPI. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. [Link]

-

Royal Society of Chemistry. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. [Link]

-

Pharmaffiliates. 2'-Methoxyacetophenone | CAS No : 579-74-8. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (1S)-1-(2-methoxyphenyl)ethan-1-ol | C9H12O2 | CID 7058089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 108100-06-7 | this compound - Synblock [synblock.com]

- 6. 1-(2-METHOXYPHENYL)ETHANOL CAS#: 7417-18-7 [m.chemicalbook.com]

- 7. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 1H NMR spectrum [chemicalbook.com]

- 8. Human Metabolome Database: Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569) [hmdb.ca]

- 9. biosynth.com [biosynth.com]

- 10. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Foreword: The Strategic Value of a Key Chiral Intermediate

An In-Depth Technical Guide to (S)-1-(2-Methoxyphenyl)ethanol for Advanced Research and Development

In the landscape of modern pharmaceutical synthesis and fine chemical manufacturing, the demand for enantiomerically pure compounds is a critical driver of innovation.[1] The physiological activity of a drug is frequently tied to a single enantiomer, making the synthesis of enantiopure active pharmaceutical ingredients (APIs) a cornerstone of developing safer, more effective medications.[1] this compound (CAS: 108100-06-7), a chiral secondary alcohol, has emerged as a highly valuable intermediate in this context. Its structure, featuring a stereogenic center adjacent to an ortho-substituted methoxy-phenyl group, provides a unique combination of steric and electronic properties that are instrumental in the construction of complex molecular architectures.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of properties to provide a deeper understanding of the causality behind its synthesis, the validation of its purity, and its strategic application. The protocols and data presented herein are synthesized from established methodologies to ensure reliability and reproducibility in a laboratory setting.

Section 1: Core Physicochemical and Structural Identity

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The identity and characteristics of this compound are summarized below.

Structural and Molecular Identifiers

-

IUPAC Name: (1S)-1-(2-methoxyphenyl)ethanol[2]

-

SMILES Code: COC1=C(C=CC=C1)O[7]

-

InChI: InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1[2]

-

InChIKey: DHHGVIOVURMJEA-ZETCQYMHSA-N[2]

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically supplied as a colorless oil.[1]

| Property | Value | Source(s) |

| Molecular Weight | 152.19 g/mol | [1][2][3][4][5] |

| Appearance | Colorless oil | [1] |

| Purity Specification | Typically ≥95% - 98% | [3][4] |

| Storage Conditions | Store in a dry, sealed container, often at 2-8°C | [3][7] |

Section 2: Synthesis Strategies for Enantiopurity

The central challenge in producing this compound is achieving high enantiomeric excess (e.e.). Two primary strategies dominate its synthesis: the asymmetric reduction of a prochiral ketone and the chiral resolution of a racemic mixture. The choice between these methods often depends on factors like catalyst cost, substrate availability, and desired throughput.

Asymmetric Reduction of 2-Methoxyacetophenone

This "bottom-up" approach is an elegant and efficient method for establishing the desired stereocenter directly. The core principle involves the reduction of the prochiral ketone, 2-methoxyacetophenone, using a hydrogen source in the presence of a chiral catalyst.

Causality of Method Choice: Asymmetric reduction is often preferred for its high atom economy, avoiding the loss of 50% of the material inherent in classical resolution. The success of this reaction is critically dependent on the catalyst's ability to create a chiral environment that favors hydrogen delivery to one face of the carbonyl group over the other. Biocatalytic reductions using alcohol dehydrogenases (ADHs) are particularly advantageous as they operate under mild, environmentally benign conditions and can exhibit exceptionally high enantioselectivity.[8]

Caption: Asymmetric synthesis workflow for this compound.

Representative Protocol: Biocatalytic Asymmetric Reduction

-

Biocatalyst Preparation: Prepare a whole-cell biocatalyst solution, such as Saccharomyces uvarum, in a suitable buffer (e.g., phosphate buffer, pH 7.0).[9]

-

Reaction Setup: In a temperature-controlled reaction vessel, add 2-methoxyacetophenone (substrate) and a co-solvent like 2-propanol, which also serves as the hydride source.[8]

-

Initiation: Add the prepared biocatalyst suspension to the substrate mixture. Maintain gentle agitation at a controlled temperature (e.g., 30°C).

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via TLC or GC to determine substrate conversion.

-

Workup: Once the reaction reaches completion, terminate it by removing the cells via centrifugation.

-

Extraction: Extract the supernatant with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield the pure (S)-alcohol.

Kinetic Resolution of Racemic 1-(2-Methoxyphenyl)ethanol

This "top-down" approach begins with a 50:50 mixture of the (R)- and (S)-enantiomers. The goal is to selectively react one enantiomer, allowing the other to be isolated. Enzymatic kinetic resolution is a powerful tool for this purpose.

Causality of Method Choice: Lipases are highly effective for kinetic resolution because they can stereoselectively acylate an alcohol. In the presence of an acyl donor (like vinyl acetate), the lipase will preferentially acylate one enantiomer (e.g., the R-form) into an ester at a much faster rate than the other (the S-form). This difference in reaction rates allows for the separation of the unreacted (S)-alcohol from the newly formed (R)-ester. This method is valuable when the racemic starting material is inexpensive or more readily available than the prochiral ketone.[10]

Caption: Workflow for separating enantiomers via enzymatic kinetic resolution.

Representative Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: Dissolve racemic 1-(2-methoxyphenyl)ethanol in a non-polar organic solvent such as n-hexane in a reaction flask.[10]

-

Reagent Addition: Add an acyl donor, such as vinyl acetate, and an immobilized lipase (e.g., Novozym 40086).[10]

-

Incubation: Stir the mixture at a controlled temperature (e.g., 35°C) for a specific duration (e.g., 2.5 hours). The reaction should ideally be stopped at ~50% conversion to maximize the enantiomeric excess of the remaining substrate.[10]

-

Enzyme Removal: After the reaction, remove the immobilized enzyme by simple filtration.

-

Separation: Concentrate the filtrate under reduced pressure. Separate the unreacted this compound from the acylated (R)-ester using silica gel column chromatography.

Section 3: Analytical Quality Control

Rigorous analytical testing is non-negotiable to validate the identity, purity, and, most importantly, the enantiomeric excess of the final product.

Structural and Purity Verification

Standard spectroscopic methods are used to confirm the chemical structure and assess chemical purity. Spectroscopic data for related methoxyphenyl ethanols is well-documented and serves as a reference.[11][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the proton environment, showing characteristic peaks for the aromatic, methoxy, methyl, and hydroxyl protons.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Determines the molecular weight (152.19 g/mol ) and can provide fragmentation patterns to support structural confirmation.[2]

-

Infrared (IR) Spectroscopy: Identifies key functional groups, notably the broad O-H stretch of the alcohol group and C-O stretches associated with the ether and alcohol.

Determination of Enantiomeric Excess (e.e.)

The most critical quality parameter is enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this measurement.

Causality of Method Choice: Chiral HPLC works by employing a stationary phase that is itself chiral. As the racemic or enantiomerically-enriched mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to a difference in retention time, allowing for their separation and quantification. The relative area of the two peaks in the chromatogram is used to calculate the enantiomeric excess.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (1S)-1-(2-methoxyphenyl)ethan-1-ol | C9H12O2 | CID 7058089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 108100-06-7 | this compound - Synblock [synblock.com]

- 4. 108100-06-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. 108100-06-7 | MFCD06659506 | this compound [aaronchem.com]

- 6. echemi.com [echemi.com]

- 7. 108100-06-7|this compound|BLD Pharm [bldpharm.com]

- 8. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification and the process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 1H NMR [m.chemicalbook.com]

- 13. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Chiral Secondary Alcohols

Introduction

Chiral secondary alcohols are cornerstone building blocks in modern chemistry, pivotal to the synthesis of a vast array of high-value molecules, particularly within the pharmaceutical industry.[1][2][3] Compounds such as the antidepressant Prozac, the bradycardia treatment isoproterenol, and the antihistamine neobenodine are all derived from optically pure secondary alcohol precursors.[1] The defining feature of these alcohols is the presence of a stereocenter—a carbon atom bonded to four different substituents—which gives rise to stereoisomerism. This guide provides an in-depth exploration of how this three-dimensional arrangement dictates the physicochemical properties of these molecules, offering a roadmap for researchers, scientists, and drug development professionals.

Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms.[4] This subtle distinction is critical; the biological activity of a drug, for example, can be highly sensitive to its stereochemistry.[5] In the case of chiral secondary alcohols, this isomerism manifests primarily as enantiomers (non-superimposable mirror images) and, in molecules with multiple stereocenters, diastereomers. While enantiomers exhibit identical physical properties in an achiral environment, their interactions with chiral entities—such as biological receptors or polarized light—diverge dramatically.[6] Diastereomers, by contrast, possess distinct physical properties in any environment.[4][7]

This whitepaper will dissect the structural basis of chirality in secondary alcohols, analyze the influence of stereochemistry on core physicochemical properties, and detail the advanced analytical methodologies required for their separation and characterization.

Chapter 1: The Structural Foundation of Chirality in Secondary Alcohols

The unique properties of chiral secondary alcohols originate from their three-dimensional architecture. The central element is the chiral carbon, the sp³-hybridized carbon atom bonded to the hydroxyl (-OH) group. For this carbon to be a stereocenter, the other two substituents (R1 and R2, aside from the hydrogen atom) must be different from each other and from the hydroxyl and hydrogen groups.

-

Enantiomers : These are pairs of molecules that are non-superimposable mirror images of each other.[4] They are akin to a left and right hand. For a simple secondary alcohol like 2-butanol, the two enantiomers are (R)-2-butanol and (S)-2-butanol. They possess identical physical properties such as boiling point, melting point, density, and solubility in achiral solvents because the magnitude of intermolecular forces (hydrogen bonding, dipole-dipole, and van der Waals forces) is identical for both.[6][8][9] Their behavior only differs in the presence of another chiral influence.

-

Diastereomers : When a molecule contains two or more stereocenters, it can exist as stereoisomers that are not mirror images of each other. These are called diastereomers. Unlike enantiomers, diastereomers have different physical properties.[4] Their distinct shapes affect how they pack in a crystal lattice and interact with solvent molecules, leading to different melting points, boiling points, and solubilities.[7][8]

The absolute configuration of a stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning an (R) or (S) descriptor. This nomenclature is fundamental to unambiguously defining a specific stereoisomer.

Chapter 2: Core Physicochemical Properties and the Influence of Chirality

The impact of stereochemistry on physical properties is nuanced. It is critical to distinguish between enantiomers, which behave identically in achiral settings, and diastereomers, which do not.

Optical Activity: The Defining Property of Enantiomers

The most fundamental difference between enantiomers is their interaction with plane-polarized light. A chiral molecule will rotate the plane of polarized light, a phenomenon known as optical activity.[6]

-

One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory, d), while its mirror image will rotate it by an equal magnitude in the counter-clockwise (-) direction (levorotatory, l).[6]

-

An equal mixture of two enantiomers, called a racemic mixture , is optically inactive because the rotations cancel each other out.[6][10]

The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated using the formula:

[α] = α / (l * c)

where:

-

α is the observed rotation.

-

l is the path length of the sample tube (in decimeters).

-

c is the concentration of the sample (in g/mL).

Properties of Diastereomers

Because diastereomers have different 3D shapes, the efficiency of their crystal lattice packing and the strength of their intermolecular interactions differ.[8] This leads to measurable differences in their core physical properties:

-

Melting and Boiling Points : The stereoisomer that can pack more efficiently into a crystal lattice will have a higher melting point due to stronger intermolecular forces.[4][7] Similarly, differences in polarity and molecular shape affect intermolecular attractions in the liquid state, leading to different boiling points.[5][8]

-

Solubility : The different spatial arrangements of diastereomers alter their polarity and how they interact with solvent molecules, resulting in different solubilities.[4]

The following table summarizes the expected differences in physicochemical properties between stereoisomers.

| Property | Enantiomers (in an achiral environment) | Diastereomers | Causality |

| Melting Point | Identical | Different | Diastereomers have different molecular shapes, leading to variations in crystal packing efficiency and intermolecular force strength. |

| Boiling Point | Identical | Different | Differences in molecular polarity and shape alter the strength of intermolecular attractions in the liquid state.[7] |

| Solubility | Identical | Different | Varying 3D structures and polarities lead to different interactions with solvent molecules.[4] |

| Density | Identical | Different | Different packing efficiencies in the solid or liquid state result in different densities. |

| Optical Rotation | Equal in magnitude, opposite in sign | Different | The interaction with plane-polarized light is unique to the specific 3D structure of each stereoisomer.[6] |

Chapter 3: Advanced Analytical Techniques for Chiral Discrimination

Distinguishing and quantifying stereoisomers requires specialized analytical techniques that can probe the three-dimensional nature of molecules.

Chiral Chromatography (HPLC & GC)

Chiral chromatography is the most widely used technique for separating enantiomers.[11][12] The method relies on a Chiral Stationary Phase (CSP) , which is a column packing material that is itself enantiomerically pure.

Principle of Separation: The core principle is the formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral stationary phase.[13][14] Since these diastereomeric complexes have different stabilities and interaction energies, one enantiomer will have a stronger affinity for the CSP and will therefore be retained longer in the column, resulting in separation.[15] The key interactions governing this separation include hydrogen bonding, π-π stacking, dipole interactions, and steric hindrance.[11][14]

Diagram: Workflow for Chiral HPLC Separation

Caption: A typical workflow for the separation and quantification of enantiomers using Chiral HPLC.

Protocol: Chiral HPLC Separation of a Secondary Alcohol

-

System Preparation:

-

Select an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely effective for alcohols.[14]

-

Prepare the mobile phase. A common choice for normal-phase separation of alcohols is a mixture of hexane and isopropanol. The ratio is critical for achieving resolution and must be optimized.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the racemic secondary alcohol sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[11]

-

-

Injection and Separation:

-

Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

-

Run the separation under isocratic conditions (constant mobile phase composition).

-

-

Detection and Analysis:

-

Monitor the column eluent using a UV detector (if the alcohol has a chromophore) or a polarimetric detector.

-

The two enantiomers will elute at different retention times, appearing as two separate peaks in the chromatogram.

-

Calculate the enantiomeric excess (% ee) using the areas of the two peaks: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

-

NMR Spectroscopy with Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can differentiate enantiomers by converting them into diastereomeric complexes with distinct NMR spectra. This is achieved by adding a Chiral Solvating Agent (CSA) to the NMR sample.[16][17]

Principle of Discrimination: Enantiomers in a standard (achiral) NMR solvent are indistinguishable because they are chemically equivalent. A CSA is an enantiomerically pure compound that forms weak, non-covalent complexes (solvates) with the analyte enantiomers.[18] These transient diastereomeric complexes exist in a different chemical environment, causing the corresponding protons (or other nuclei) in the two enantiomers to experience slightly different magnetic fields. This breaks their chemical equivalence, resulting in separate peaks in the NMR spectrum.[16][19]

Diagram: Principle of NMR Chiral Discrimination using a CSA

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmtech.com [pharmtech.com]

- 3. A new synthesis method of worthwhile enantiopure secondary alcohols has been developed - Latvijas Organiskās sintēzes institūts [osi.lv]

- 4. Stereoisomerism- Definition, Concept, Conditions and Types. [allen.in]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tutorchase.com [tutorchase.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]

- 11. microbenotes.com [microbenotes.com]

- 12. Chiral analysis - Wikipedia [en.wikipedia.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 15. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. arpi.unipi.it [arpi.unipi.it]

- 19. researchgate.net [researchgate.net]

(S)-1-(2-Methoxyphenyl)ethanol: A Comprehensive Technical Guide on Structure, Stereochemistry, and Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(S)-1-(2-Methoxyphenyl)ethanol is a chiral secondary alcohol that is a key building block in asymmetric synthesis and pharmaceutical development. Its distinct stereochemical arrangement, combined with the structural influence of the ortho-methoxyphenyl group, gives it unique reactive properties. This makes it a valuable intermediate for producing high-value, enantiomerically pure compounds. This guide offers an in-depth exploration of its molecular structure, stereochemical characteristics, and established synthetic and analytical methods. It delves into the reasoning behind common experimental choices for its creation and characterization, with a focus on stereoselective techniques. Furthermore, this document highlights its use in the synthesis of bioactive molecules and advanced materials, providing practical insights for researchers in organic chemistry and drug discovery.

Molecular Structure and Physicochemical Properties

This compound has a precise three-dimensional structure that is key to its chemical behavior. The molecule includes a benzene ring with a methoxy group (-OCH3) at the ortho position and an ethanol group on the adjacent carbon. The chiral center is at the carbinol carbon (the carbon atom attached to the hydroxyl group), which is designated as '(S)' based on the Cahn-Ingold-Prelog priority rules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H12O2[1][2][3][4] |

| Molar Mass | 152.19 g/mol [1][2][3][4] |

| Appearance | Colorless to light yellow liquid[5] |

| Boiling Point | 133-135 °C at 10 mmHg[5] |

| Density | 1.076 g/mL at 25 °C[5] |

The ortho-methoxy group significantly shapes the molecule's conformation and reactivity. It can form an intramolecular hydrogen bond with the hydroxyl group, which affects its acidity and nucleophilicity. This structural and electronic influence is vital in guiding the stereochemical outcome of reactions at the chiral center.

The Significance of Stereochemistry

The defining characteristic of this compound is its stereochemistry. As a chiral molecule, it exists in two enantiomeric forms: (S)- and (R)-1-(2-Methoxyphenyl)ethanol. These enantiomers are non-superimposable mirror images and can have markedly different biological effects. In drug development, it's common for only one enantiomer to be therapeutically active, while the other might be inactive or even cause adverse side effects. Thus, the ability to synthesize and analyze enantiomerically pure this compound is critically important.

The '(S)' configuration determines the exact spatial arrangement of the substituents around the chiral carbon. This precise arrangement is essential when it's used as a chiral auxiliary or a starting material in the synthesis of more complex chiral molecules. The stereocenter can direct the formation of new stereocenters in a predictable way, which is a core principle of asymmetric synthesis.[6]

Synthesis of this compound

Creating enantiomerically pure this compound is a significant challenge that has been tackled through various stereoselective methods. The choice of synthetic route often hinges on the desired scale, enantiomeric excess (e.e.), and cost-effectiveness.

Asymmetric Reduction of 2-Methoxyacetophenone

A common and highly effective method for synthesizing this compound is the asymmetric reduction of its corresponding ketone, 2-methoxyacetophenone.[7][8] This can be accomplished using chiral reducing agents or through catalytic hydrogenation with chiral catalysts.[9][10]

Experimental Protocol: Catalytic Asymmetric Transfer Hydrogenation

This protocol is a self-validating system, as the enantiomeric excess of the product is directly linked to the effectiveness of the chiral catalyst and can be easily confirmed by chiral HPLC analysis.

-

Catalyst Preparation: A chiral ruthenium-based catalyst, such as one derived from a pseudo-dipeptide ligand and [{RuCl2(p-cymene)}2], is often used.[9] The active catalyst is typically prepared in situ.

-

Reaction Setup: A solution of 2-methoxyacetophenone (1.0 eq) in a suitable solvent like isopropanol (which also acts as the hydrogen source) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Initiation: The pre-formed chiral catalyst (usually 0.01-1.0 mol%) is added to the ketone solution. A base, such as sodium hydroxide, is often needed as a co-catalyst.[9]

-

Reaction: The mixture is stirred at a specific temperature (e.g., 25-50 °C) for a set time (e.g., 1-24 hours) until the reaction is complete, as monitored by TLC or GC.

-

Workup and Purification: The reaction is quenched with water or a mild acid. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Choice of Catalyst: The chiral ligand on the metal center creates a chiral environment that distinguishes between the two faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

-

Solvent and Hydrogen Source: Isopropanol is a frequent choice as it is an effective hydrogen donor in transfer hydrogenation and a good solvent for the reactants.[9]

-

Inert Atmosphere: This prevents the oxidation of the catalyst and other reagents.

Diagram: Asymmetric Transfer Hydrogenation Workflow

Sources

- 1. (1S)-1-(2-methoxyphenyl)ethan-1-ol | C9H12O2 | CID 7058089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 108100-06-7 | this compound - Synblock [synblock.com]

- 3. 2-Methoxy-1-phenylethan-1-ol | C9H12O2 | CID 572294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 1-(2-METHOXYPHENYL)ETHANOL CAS#: 7417-18-7 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Human Metabolome Database: Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569) [hmdb.ca]

- 8. biosynth.com [biosynth.com]

- 9. Asymmetric Reduction of Ketones [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Importance of enantiopure secondary alcohols in research

An In-Depth Technical Guide to Enantiopure Secondary Alcohols: Synthesis, Analysis, and Application in Modern Research

Abstract

Enantiomerically pure secondary alcohols are foundational pillars in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Their prevalence as key structural motifs in a vast array of biologically active molecules necessitates robust, scalable, and reliable methods for their preparation and characterization. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic importance of enantiopure secondary alcohols. We will delve into the core principles of chirality and its pharmacological implications, critically evaluate the primary methodologies for enantioselective synthesis—namely asymmetric reduction and dynamic kinetic resolution—and detail the gold-standard analytical techniques for verifying enantiopurity. Supported by field-proven insights, detailed experimental protocols, and comparative data, this guide aims to equip the reader with the technical knowledge required to confidently navigate the synthesis and analysis of these crucial chiral building blocks.

The Central Role of Chirality in Molecular Recognition

Introduction to Stereoisomerism: The Concept of Enantiomers

Chirality is a fundamental geometric property of a molecule that is non-superimposable on its mirror image. These non-superimposable mirror images are known as enantiomers. The most common source of chirality in organic molecules is a stereocenter, typically a carbon atom bonded to four different substituents. The spatial arrangement of these substituents can be described using the Cahn-Ingold-Prelog (CIP) priority rules, assigning an absolute configuration of either (R) or (S) to the stereocenter. While enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light (optical activity) and, most critically, in their interaction with other chiral molecules.

Biological Significance: Why Enantiopurity Matters in Pharmacology

The biological environment is inherently chiral. Receptors, enzymes, and other biological macromolecules are composed of chiral building blocks (L-amino acids, D-sugars), creating specific, three-dimensional binding sites. Consequently, the two enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer, the eutomer , is responsible for the desired therapeutic effect, while the other, the distomer , may be less active, inactive, or, in some cases, contribute to undesirable or toxic side effects.[2]

The tragic case of Thalidomide serves as a stark reminder of this principle. The (R)-enantiomer is an effective sedative, while the (S)-enantiomer is a potent teratogen.[2] Although the situation is complicated by in-vivo racemization, this example spurred a significant shift in the pharmaceutical industry and regulatory agencies, leading to the modern emphasis on developing single-enantiomer drugs, or enantiopure drugs.[2]

Enantiopure Secondary Alcohols: Ubiquitous and Indispensable Chiral Synthons

The chiral secondary alcohol motif is a recurring structural feature in a multitude of pharmaceuticals.[3] Its prevalence stems from its utility as a versatile synthetic handle for further molecular elaboration and its role in forming key hydrogen-bonding interactions with biological targets. Many blockbuster drugs, including the antidepressant Duloxetine, the anti-cancer agent Crizotinib, and the asthma medication Montelukast, contain a critical enantiopure secondary alcohol core.[4][5] This makes the development of efficient methods to access these chiral building blocks a paramount objective in medicinal chemistry and process development.[6][]

Strategic Pathways to Enantiopure Secondary Alcohols

The synthesis of a single-enantiomer secondary alcohol can be broadly approached via two distinct strategies: the asymmetric transformation of a prochiral precursor or the resolution of a racemic mixture.

Strategy 1: Asymmetric Reduction of Prochiral Ketones

This is arguably the most direct and atom-economical approach, involving the enantioselective reduction of a prochiral ketone to generate the desired chiral alcohol. This transformation can be achieved through both chemical catalysis and biocatalysis.

Transition metal-catalyzed asymmetric hydrogenation and reduction with stoichiometric chiral reagents have become powerful tools in organic synthesis.

-

Asymmetric Transfer Hydrogenation: Pioneered by Noyori, this method often employs ruthenium or rhodium complexes with chiral diamine or amino alcohol ligands. The hydrogen source is typically isopropanol or formic acid.[8][9] The predictability and high enantioselectivity of these systems make them highly valuable for a range of aryl ketones.

-

Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., BH₃·THF or borane-dimethyl sulfide).[10][11] The catalyst, derived from a chiral amino alcohol like proline, creates a chiral environment that directs the borane to one face of the ketone, resulting in a predictable absolute stereochemistry of the product alcohol.[11]

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For ketone reduction, alcohol dehydrogenases (ADHs) are particularly effective.[12]

-

Enzyme-Catalyzed Reduction: ADHs, often used as isolated enzymes or within whole microbial cells (e.g., Lactobacillus, baker's yeast), catalyze the reduction of prochiral ketones with near-perfect enantioselectivity (>99% e.e.).[3][6] These reactions require a cofactor, typically NADH or NADPH, which is continuously recycled in situ using a sacrificial co-substrate like isopropanol or glucose.[12] The primary advantages of biocatalysis are the exceptionally mild reaction conditions (room temperature, neutral pH), high selectivity, and reduced environmental impact.[1][13]

Figure 1: High-level workflows for synthesizing enantiopure secondary alcohols.

Strategy 2: Resolution of Racemic Alcohols

Resolution strategies begin with a 50:50 racemic mixture of the secondary alcohol and selectively separate one enantiomer from the other.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for their separation. Lipases are highly effective enzymes for this purpose, catalyzing the enantioselective acylation of one alcohol enantiomer in the presence of an acyl donor (e.g., vinyl acetate).[9] The result is a mixture of an unreacted, enantiopure alcohol and an enantiopure ester, which can then be separated. The major drawback of EKR is its theoretical maximum yield of 50% for a single enantiomer, as the other half of the starting material is the "wrong" enantiomer.[14]

Dynamic kinetic resolution (DKR) elegantly overcomes the 50% yield limitation of EKR.[14] It achieves this by coupling the enzymatic resolution step with a second catalytic cycle that continuously racemizes the slower-reacting enantiomer back into the racemic mixture.[15] This in-situ racemization ensures that the entire starting material is eventually converted into the single, desired enantiomeric product, allowing for a theoretical yield of up to 100%.[14] A common and highly effective DKR system combines a lipase (e.g., Novozym® 435) for the resolution with a ruthenium complex for the racemization of the unreacted alcohol.[4][16]

Figure 2: Comparison of Kinetic Resolution (KR) vs. Dynamic Kinetic Resolution (DKR).

Comparative Summary of Synthetic Strategies

| Feature | Asymmetric Reduction (Biocatalytic) | Dynamic Kinetic Resolution (Chemoenzymatic) |

| Starting Material | Prochiral Ketone | Racemic Secondary Alcohol |

| Theoretical Yield | Up to 100% | Up to 100%[14] |

| Key Catalysts | Alcohol Dehydrogenase (ADH) | Lipase + Racemization Catalyst (e.g., Ru complex)[16] |

| Typical Conditions | Aqueous buffer, 25-40 °C, neutral pH | Organic solvent, 40-70 °C |

| Key Advantages | "Green" process, high enantioselectivity, mild conditions.[1] | Overcomes 50% yield limit of KR, broad substrate scope. |

| Key Considerations | Cofactor recycling system required, enzyme availability/stability.[12] | Requires two compatible catalysts, potential for catalyst deactivation. |

The Gold Standard: Verifying Enantiopurity

The synthesis of a chiral alcohol is incomplete without rigorous verification of its enantiomeric purity. Enantiomeric excess (e.e.) is the standard measure, defined as:

e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. Several analytical techniques are employed for this critical determination.[17]

Chromatographic Methods

Chromatography is the most widely used method for determining e.e. due to its accuracy and high resolution.[18]

The direct method utilizes a Chiral Stationary Phase (CSP) . A CSP is a solid support that has been modified with a chiral selector. As the enantiomeric mixture passes through the column, the two enantiomers interact diastereomerically with the chiral phase, forming transient complexes of differing stability. This leads to different retention times, allowing for their separation and quantification.[18] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and widely used.

In the indirect method, the enantiomeric alcohol mixture is first reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[19] Since diastereomers have different physical properties, they can be readily separated using standard, non-chiral (achiral) HPLC or Gas Chromatography (GC) columns.[20][21] A classic CDA for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid.[19] While effective, this method requires an additional reaction step and absolute purity of the derivatizing agent.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine e.e. Similar to the indirect chromatography method, this involves using a CDA (like Mosher's acid) to convert the enantiomers into diastereomers.[19] The resulting diastereomers will have chemically non-equivalent protons, leading to distinct and quantifiable signals in the ¹H NMR spectrum. Chiral solvating agents or chiral lanthanide shift reagents can also be used to induce chemical shift differences between enantiomers directly in the NMR tube, though this is often less straightforward.[17]

Figure 3: Decision workflow for determining the enantiomeric excess (e.e.) of a secondary alcohol.

Protocols in Practice

Disclaimer: These protocols are illustrative and should be adapted and optimized for specific substrates and laboratory conditions. All work should be performed with appropriate safety precautions.

Experimental Protocol 1: Biocatalytic Reduction of 4'-Chloroacetophenone

This protocol describes the synthesis of (S)-1-(4-chlorophenyl)ethanol, a key chiral intermediate, using a commercially available ketoreductase.[6]

-

Reaction Setup: In a 50 mL flask, prepare a 20 mL solution of 100 mM potassium phosphate buffer (pH 7.0).

-

Reagent Addition: Add D-glucose (1.5 g) as the co-substrate for cofactor regeneration.

-

Cofactor and Enzyme Addition: Add NADP⁺ (5 mg) and glucose dehydrogenase (GDH, 20 units) for cofactor recycling. Finally, add the ketoreductase (KRED, 10 mg).

-

Substrate Addition: Add 4'-chloroacetophenone (154 mg, 1.0 mmol) to the buffered enzyme solution.

-

Reaction Execution: Seal the flask and stir at 30 °C. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.

-

Workup: Once the reaction is complete (typically 12-24 hours), saturate the aqueous solution with NaCl. Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

-

Characterization: Confirm the structure by ¹H and ¹³C NMR. The enantiomeric excess can be determined using the protocol below.

Experimental Protocol 2: Determination of e.e. by Chiral HPLC (Direct Method)

This protocol outlines the analysis of the product from Protocol 4.1.

-

Sample Preparation: Prepare a stock solution of the synthesized 1-(4-chlorophenyl)ethanol in the mobile phase (e.g., 1 mg/mL).

-

HPLC System:

-

Column: Chiralcel OD-H (or equivalent polysaccharide-based CSP).

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 95:5 v/v). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Column Temperature: 25 °C.

-

-

Analysis: Inject 10 µL of the sample solution.

-

Data Interpretation: Two peaks corresponding to the (R) and (S) enantiomers should be observed. Calculate the e.e. by integrating the area of each peak: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100. A racemic standard should be run to confirm the identity of each peak.

Conclusion and Future Perspectives

Enantiopure secondary alcohols are not merely synthetic curiosities; they are enabling building blocks that lie at the heart of numerous life-saving medicines and advanced materials. The ability to synthesize and analyze these compounds with high fidelity is a core competency in modern chemical research. While established methods like asymmetric reduction and dynamic kinetic resolution provide powerful solutions, the field continues to evolve. Emerging strategies such as enantioconvergent catalysis, which can transform a racemic starting material into a single enantiomer of a different product, promise even greater synthetic efficiency.[22][23] As the demand for stereochemically complex molecules grows, the foundational importance of enantiopure secondary alcohols will only continue to increase, driving further innovation in catalysis and analytical science.

References

-

J Ind Microbiol Biotechnol. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047-51. [Link]

-

Reaction Chemistry & Engineering. (n.d.). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

-

Catalysis Science & Technology. (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. RSC Publishing. [Link]

-

MDPI. (n.d.). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. [Link]

-

Oxford Academic. (n.d.). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology and Biotechnology. [Link]

-

ResearchGate. (n.d.). Examples of drugs derivatives from chiral secondary alcohols. [Link]

-

ACS Publications. (2023). Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols and Amines Employing Copper-Based Photocatalysis. ACS Catalysis. [Link]

-

PubMed. (2005). Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid. Chirality, 17 Suppl, S171-6. [Link]

-

PubMed. (2007). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. Chemistry, 13(2), 541-7. [Link]

-

Wikipedia. (n.d.). Kinetic resolution. [Link]

-

Semantic Scholar. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

-

ResearchGate. (n.d.). Enantioconvergent transformations of secondary alcohols through borrowing hydrogen catalysis. [Link]

-

ResearchGate. (n.d.). Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. [Link]

-

Royal Society of Chemistry. (2007). Chapter 5: Principles of Asymmetric Synthesis. Books - The Royal Society of Chemistry. [Link]

-

RSC Publishing. (2023). Enantioconvergent transformations of secondary alcohols through borrowing hydrogen catalysis. Chemical Society Reviews. [Link]

-

Latvian Institute of Organic Synthesis. (2021). A new synthesis method of worthwhile enantiopure secondary alcohols has been developed. [Link]

-

Oxford Academic. (2007). Enantioselective Preparation of Secondary Alcohols and Amines. Organic Synthesis: State of the Art 2007. [Link]

-

NIH. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. PMC. [Link]

-

ResearchGate. (n.d.). Synthesis of enantiopure β-substituted secondary alcohols by halohydrin... [Link]

-

Pharmaceutical Technology. (n.d.). Asymmetric Routes to Chiral Secondary Alcohols. [Link]

-

NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

-

ResearchGate. (n.d.). Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid. [Link]

-

ResearchGate. (n.d.). The synthesis of chiral secondary alcohols. [Link]

-

NIH. (n.d.). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC - PubMed Central. [Link]

-

Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]

-

Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

-

Bohrium. (2023). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. [Link]

-

Unknown Source. (n.d.). Determination of enantiomeric excess. [Link]

-

ResearchGate. (n.d.). (A) Examples of drugs containing chiral secondary alcohol derivatives.... [Link]

-

NIH. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. [Link]

-

NIH. (2015). Catalytic Enantioselective C-H Functionalization of Alcohols via Redox-Triggered Carbonyl Addition: Borrowing Hydrogen, Returning Carbon. PMC. [Link]

-

ACS Publications. (n.d.). Heteroaryl-Directed Iridium-Catalyzed Enantioselective C–H Alkenylations of Secondary Alcohols. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. [Link]

-

Wikipedia. (n.d.). Enantiopure drug. [Link]

-

PubMed. (2017). Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects. [Link]

-

ResearchGate. (n.d.). Enantiodivergent conversion of chiral secondary alcohols into tertiary alcohols. [Link]

-

MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

-

ResearchGate. (n.d.). Stereoselective synthesis of chiral tertiary alcohol building blocks via neighbouring group participation from tri-substituted olefins. [Link]

Sources

- 1. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantiopure drug - Wikipedia [en.wikipedia.org]

- 3. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new synthesis method of worthwhile enantiopure secondary alcohols has been developed - Latvijas Organiskās sintēzes institūts [osi.lv]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 10. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pharmtech.com [pharmtech.com]

- 13. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Determination of enantiomeric excess [ch.ic.ac.uk]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 20. Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Enantioconvergent transformations of secondary alcohols through borrowing hydrogen catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

(S)-1-(2-Methoxyphenyl)ethanol: A Cornerstone Chiral Building Block for Asymmetric Synthesis in Drug Development

Abstract

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is a paramount objective, directly impacting therapeutic efficacy and safety.[1][2] Chiral building blocks are fundamental to this endeavor, providing the stereochemical foundation for complex molecular architectures.[2][3] Among these, (S)-1-(2-Methoxyphenyl)ethanol has emerged as a particularly valuable and versatile synthon. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound for researchers, chemists, and professionals in drug discovery and development. We will delve into the mechanistic underpinnings of its primary synthetic route—the asymmetric reduction of 2-methoxyacetophenone—and showcase its utility as a chiral auxiliary and precursor for sophisticated molecular targets, supported by detailed protocols and mechanistic diagrams.

Introduction: The Imperative of Chirality in Pharmaceuticals

The biological activity of many drugs is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the ability to selectively synthesize a single desired enantiomer is a critical capability in drug development, often leading to improved therapeutic indices and reduced side effects.[1] Chiral auxiliaries and building blocks are instrumental in achieving this stereocontrol.[4][5][6] A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[5] this compound serves as a prime example of a chiral alcohol that can function both as a precursor to more complex chiral structures and as a component of chiral ligands for asymmetric catalysis.[7]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a building block is essential for its effective application.

| Property | Value |

| CAS Number | 108100-06-7[8][9] |

| Molecular Formula | C9H12O2[8][9] |

| Molecular Weight | 152.19 g/mol [8][9] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 133-135 °C/10 mmHg[10] |

| Density | 1.076 g/mL at 25 °C[10] |

| Refractive Index | n20/D 1.54[10] |

Table 1: Physicochemical properties of this compound.

Synthesis of this compound: Asymmetric Reduction of 2-Methoxyacetophenone

The most prevalent and efficient method for producing enantiomerically pure this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-methoxyacetophenone. Several catalytic systems are effective for this transformation, with the Corey-Bakshi-Shibata (CBS) reduction being a prominent example.[11][12][13][14]

The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane source (e.g., BH₃·THF or BH₃·SMe₂) to achieve high enantioselectivity.[12][15] The reaction is renowned for its predictability, broad substrate scope, and the high enantiomeric excess (ee) it delivers, often exceeding 95%.[14][15]

2.1.1. Mechanism of the CBS Reduction

The efficacy of the CBS reduction hinges on a well-defined, catalyst-controlled transition state. The key steps are as follows:

-

Catalyst-Borane Complex Formation : The Lewis acidic borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[11][13]

-

Ketone Coordination : The activated catalyst-borane complex then coordinates to the ketone substrate. The coordination occurs preferentially at the sterically more accessible lone pair of the carbonyl oxygen.

-

Stereoselective Hydride Transfer : A hydride is transferred from the borane to the carbonyl carbon via a six-membered, chair-like transition state. The stereochemistry of the catalyst dictates the facial selectivity of the hydride attack, leading to the formation of the desired alcohol enantiomer.[11]

-

Catalyst Regeneration : The resulting alkoxyborane releases the chiral alcohol upon workup, regenerating the catalyst for the next cycle.[11]

Caption: Mechanistic workflow of the CBS reduction for ketone reduction.

Experimental Protocol: CBS Reduction of 2-Methoxyacetophenone

This protocol is a representative example and should be optimized for specific laboratory conditions.

Materials:

-

(S)-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

2-Methoxyacetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric Acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-Methyl-CBS-oxazaborolidine (0.1 eq.).

-

Cool the flask to 0 °C in an ice bath and add anhydrous THF.

-

Slowly add borane-dimethyl sulfide complex (1.0 eq.) to the flask and stir for 15 minutes.

-

In a separate flask, dissolve 2-methoxyacetophenone (1.0 eq.) in anhydrous THF.

-

Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Warm the mixture to room temperature and add 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Applications of this compound in Asymmetric Synthesis

The utility of this compound extends beyond its identity as a chiral alcohol. It serves as a versatile starting material for the synthesis of more complex chiral molecules and ligands.

As a Chiral Auxiliary

Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling the diastereoselective formation of new stereocenters.[4][5] While this compound itself is not typically used directly as a cleavable auxiliary in the same vein as Evans oxazolidinones, its derivatives can be. More commonly, the chiral hydroxyl group is used to direct reactions on an attached substrate before being transformed or incorporated into the final product.

Synthesis of Chiral Ligands for Asymmetric Catalysis

A significant application of this compound is its use as a precursor for chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that biases the outcome of a catalytic reaction.

Caption: General workflow for synthesizing a chiral catalyst from this compound.

For instance, the amine derived from this compound can be incorporated into ligands for asymmetric transfer hydrogenation, a powerful method for the reduction of ketones and imines.[16][17]

Precursor for Bioactive Molecules

The enantiopure nature of this compound makes it an ideal starting point for the total synthesis of complex, biologically active molecules where the stereochemistry at the benzylic position is crucial for activity.[2][18][19] The methoxy group provides an electronic handle for further synthetic manipulations, such as ortho-lithiation, while the hydroxyl group can be readily converted to other functionalities.

Conclusion

This compound is a testament to the power of chiral building blocks in modern organic synthesis. Its efficient and highly stereoselective synthesis via asymmetric reduction methods like the CBS reduction provides a reliable source of this valuable synthon. For drug development professionals, this compound offers a versatile platform for the construction of enantiomerically pure pharmaceuticals, either through its incorporation into the final target or its use in the development of novel asymmetric catalysts. As the demand for stereochemically defined drugs continues to grow, the importance of foundational chiral building blocks like this compound will undoubtedly increase.

References

- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [URL: https://www.nrochemistry.

- Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Corey–Itsuno reduction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Corey%E2%80%93Itsuno_reduction]

- Corey-Bakshi-Shibata Reduction. Alfa Chemistry. [URL: https://www.alfa-chemistry.

- CBS catalyst. Grokipedia. [URL: https://grokipedia.

- The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide. Benchchem. [URL: https://www.benchchem.

- Chiral auxiliary. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]

- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5036136/]

- Proposed mechanism for the asymmetric transfer hydrogenation of ketones... ResearchGate. [URL: https://www.researchgate.net/figure/Proposed-mechanism-for-the-asymmetric-transfer-hydrogenation-of-ketones-under-acidic-and_fig2_221921385]

- Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante. [URL: https://rua.ua.es/dspace/bitstream/10045/49629/1/2015-Tetrahedron-Asymmetry-Yus-Foubelo-et-al.pdf]

- What Are Chiral Auxiliaries? - Chemistry For Everyone. YouTube. [URL: https://www.youtube.

- Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. [URL: https://www.pharmaffiliates.

- Advanced Chiral Auxiliary Synthesis. BOC Sciences. [URL: https://www.bocsci.com/chiral-auxiliaries.html]

- Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11018310/]

- Bioactive compounds containing chiral tertiary alcohol. ResearchGate. [URL: https://www.researchgate.net/publication/380720516_Bioactive_compounds_containing_chiral_tertiary_alcohol]

- Noyori Hydrogenation. YouTube. [URL: https://www.youtube.

- Chiral alcohols: Significance and symbolism. [URL: https://www.symbolsproject.eu/explore/chimia/chiral-alcohols]

- Examples of bioactive molecules containing chiral cyclic β-amino alcohols. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-bioactive-molecules-containing-chiral-cyclic-b-amino-alcohols_fig1_349607185]

- Chiral Alcohols. [URL: https://www.sigmaaldrich.

- Noyori Asymmetric Hydrogenation. Organic Chemistry. YouTube. [URL: https://www.youtube.

- 1-(2-METHOXYPHENYL)ETHANOL CAS#: 7417-18-7. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6878488.htm]

- Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. ResearchGate. [URL: https://www.researchgate.

- CAS 108100-06-7 | this compound. Synblock. [URL: https://www.synblock.com/cas-108100-06-7.html]

- (S)-1-(4-Methoxyphenyl)ethanol | Chiral Building Block. Benchchem. [URL: https://www.benchchem.com/product/b073567]

- Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19660309/]

- Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.

- ChemInform Abstract: Enantioselective Reduction of Acetophenone Analogues Using Carrot and Celeriac Enzymes System. ResearchGate. [URL: https://www.researchgate.net/publication/251025595_ChemInform_Abstract_Enantioselective_Reduction_of_Acetophenone_Analogues_Using_Carrot_and_Celeriac_Enzymes_System]

- (PDF) Efficient Biocatalytic Synthesis of (S)-1-(4-methoxyphenyl) Ethanol by Saccharomyces uvarum as a Whole-cell Biocatalyst. ResearchGate. [URL: https://www.researchgate.